(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid
Overview
Description
“(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It contains a total of 39 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The IUPAC name for this compound is (3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid.
Molecular Structure Analysis
The compound has a complex structure with several stereocenters . It has a cyclopenta[c]pyrrole core structure, which is a bicyclic system with a five-membered ring fused to a pyrrole ring. The compound also contains a tert-butoxycarbonyl (Boc) group and a carboxylic acid group.Physical And Chemical Properties Analysis
The molecular weight of the compound is approximately 255.31 g/mol . It has a complexity of 361, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 66.8, and it has 18 heavy atoms .Scientific Research Applications
1. Development of Conformationally Restricted GABA Analogue
Researchers developed a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This compound represents a critical template in medicinal chemistry for the development of GABA analogues with potential therapeutic applications (Melnykov et al., 2018).
2. Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates
The synthesis of 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate was achieved. This research demonstrates the versatility of the cyclopenta[b]pyrrole scaffold in synthesizing complex organic compounds (Won-Jun et al., 1994).
3. Synthesis of Chiral Tricyclic Proline Analogue from Camphor
A new chiral constrained proline analogue was synthesized from camphor, showcasing the use of (3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid in the development of novel amino acid derivatives (Gorichko et al., 2002).
4. Development of Functionalized Pyrrole Derivatives
A novel approach to synthesize functionalized pyrroles was presented, utilizing a Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation process. This research highlights the potential of cyclopenta[c]pyrrole derivatives in organic synthesis (Gabriele et al., 2012).
5. Exploration of Cyclopenta[c] Pyrroles in Drug Synthesis
The study investigated the transformation of cyclopenta[c]pyrrole-4-carboxamide, demonstrating the significance of cyclopenta[c]pyrrole derivatives in the synthesis of complex organic molecules (Bell et al., 1977).
Properties
IUPAC Name |
(3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOINSQCZOTTQA-BBBLOLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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